Refrigerant 500

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

56275-41-3 |

|---|---|

Molecular Formula |

C3H4Cl2F4 |

Molecular Weight |

186.96 g/mol |

IUPAC Name |

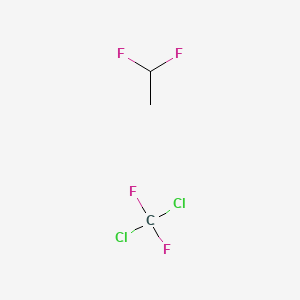

dichloro(difluoro)methane;1,1-difluoroethane |

InChI |

InChI=1S/C2H4F2.CCl2F2/c1-2(3)4;2-1(3,4)5/h2H,1H3; |

InChI Key |

DFQPLGZDHXLIDJ-UHFFFAOYSA-N |

SMILES |

CC(F)F.C(F)(F)(Cl)Cl |

Canonical SMILES |

CC(F)F.C(F)(F)(Cl)Cl |

Other CAS No. |

56275-41-3 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Thermophysical Properties of Refrigerant 500

Introduction

Refrigerant 500 (R-500) is an azeotropic refrigerant mixture consisting of 73.8% dichlorodifluoromethane (R-12) and 26.2% 1,1-difluoroethane (R-152a) by mass.[1][2] Classified as a chlorofluorocarbon (CFC), R-500 was historically used in air conditioning, dehumidifiers, and centrifugal chillers.[2] Due to its high ozone depletion potential (ODP) of 0.66, its production and use have been phased out under the Montreal Protocol.[1][2] This guide provides a comprehensive overview of its key thermophysical properties, the experimental methods used for their determination, and a logical workflow for such analyses.

General and Physical Properties

R-500 is a colorless, volatile liquid with a faint, ethereal odor.[1][3] It is non-flammable under normal conditions but may become flammable when mixed with air under pressure and exposed to strong ignition sources.[1] At temperatures exceeding 250°C, it can decompose into hazardous substances including Hydrochloric Acid (HCl), Hydrofluoric Acid (HF), and carbonyl halides.[1][3]

| Property | Value |

| Chemical Formula | Azeotropic mixture of CCl₂F₂ (R-12) and C₂H₄F₂ (R-152a) |

| Molecular Weight | 99.3 g/mol [2][4] |

| Boiling Point (at 1 atm) | -33.6 °C (-28.5 °F)[2][5] |

| Critical Temperature | 102.1 °C (215.8 °F)[2][4] |

| Critical Pressure | 4.17 MPa (605.2 psia)[2][4] |

| Critical Density | 491.8 kg/m ³ (30.7 lb/ft³)[2][4] |

| Ozone Depletion Potential (ODP) | 0.66 (CFC-11 = 1.0)[2] |

| Global Warming Potential (GWP) | 8077 (CO₂ = 1.0)[2] |

| ASHRAE Safety Group | A1[2][4] |

Thermodynamic Properties

The thermodynamic properties of R-500 have been determined using equations of state, such as the Martin-Hou equation, based on experimental PVT (Pressure-Volume-Temperature) data.[6][7] These properties are crucial for the design and analysis of refrigeration cycles.

Saturated Refrigerant Data

The following table presents the pressure and density of saturated R-500 at various temperatures.

| Temperature (°C) | Temperature (°F) | Pressure (kPa) | Pressure (psig) | Liquid Density ( kg/m ³) | Vapor Density ( kg/m ³) |

| -40 | -40 | 31.3 | 7.6" Hg vac | 1349.5 | 2.05 |

| -30 | -22 | 51.0 | 1.2" Hg vac | 1324.0 | 3.19 |

| -20 | -4 | 79.3 | 3.2 | 1297.8 | 4.81 |

| -10 | 14 | 118.6 | 10.4 | 1270.9 | 6.99 |

| 0 | 32 | 172.3 | 19.7 | 1243.3 | 10.03 |

| 10 | 50 | 244.7 | 31.5 | 1214.8 | 13.98 |

| 20 | 68 | 339.9 | 46.1 | 1185.3 | 19.14 |

| 30 | 86 | 462.6 | 65.6 | 1154.5 | 25.86 |

| 40 | 104 | 617.8 | 88.7 | 1122.3 | 34.59 |

| 50 | 122 | 810.8 | 116.0 | 1088.3 | 45.92 |

Data compiled and interpolated from sources.[2][4]

Heat of Vaporization and Specific Heat

| Property | Value |

| Heat of Vaporization (at boiling point) | 196.3 kJ/kg (86.4 BTU/lb)[2][4] |

| Specific Heat - Liquid (at 21.1°C / 70°F) | 1.237 kJ/kg·K (0.2958 BTU/lb·°F)[2] |

| Specific Heat - Vapor (at 1 atm, 21.1°C / 70°F) | 0.687 kJ/kg·K (0.1641 BTU/lb·°F)[2] |

Experimental Protocols

PVT (Pressure-Volume-Temperature) Measurements

The relationship between pressure, volume, and temperature is fundamental for developing equations of state.

-

Methodology: A known mass of the refrigerant is introduced into a thermostatically controlled cell of a known and often variable volume. The temperature of the cell is precisely controlled using a fluid bath or electric heaters. Pressure is measured using high-accuracy transducers. By systematically varying the volume at constant temperature (or temperature at constant volume), a set of P-V-T data points is generated. These data are then used to fit the constants of an equation of state, like the Martin-Hou equation.[8]

Calorimetry for Heat Capacity and Enthalpy

Calorimeters are used to measure the heat absorbed or released by a substance.

-

Methodology: For liquid heat capacity (Cp), a known mass of the liquid refrigerant is heated with a precisely measured amount of electrical energy in an adiabatic calorimeter. The resulting temperature rise is measured, allowing for the calculation of heat capacity. The enthalpy of vaporization is determined by measuring the energy required to vaporize a known mass of the refrigerant at a constant temperature and pressure.

Dynamic Light Scattering (DLS) for Transport Properties

DLS is a modern, non-invasive technique for measuring properties like thermal diffusivity and kinematic viscosity.[9]

-

Methodology: A laser beam is passed through the refrigerant sample. Microscopic density fluctuations in the fluid scatter the light. The temporal fluctuations of the scattered light intensity are analyzed to determine properties.[9] For instance, the decay rate of thermal fluctuations is related to the thermal diffusivity.[9] This method allows for the absolute determination of a wide range of properties with high accuracy.[9]

Logical & Experimental Workflow Visualization

The following diagram illustrates the logical workflow for the experimental determination and application of refrigerant thermophysical properties.

References

- 1. refrigerants.com [refrigerants.com]

- 2. refrigerants.com [refrigerants.com]

- 3. hudsontech.com [hudsontech.com]

- 4. agas.com [agas.com]

- 5. Vector SDS and Chemical Management [mhcc-or.safecollegessds.com]

- 6. R500 [fchartsoftware.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. docs.lib.purdue.edu [docs.lib.purdue.edu]

In-Depth Technical Guide: Azeotropic Behavior of R-500 Under Varying Pressure

For Researchers, Scientists, and Drug Development Professionals

Introduction

Refrigerant 500 (R-500) is a well-documented azeotropic mixture primarily composed of dichlorodifluoromethane (R-12) and 1,1-difluoroethane (R-152a). Designated as an azeotrope by the American Society of Heating, Refrigerating and Air-Conditioning Engineers (ASHRAE), R-500 exhibits the characteristic of boiling at a constant temperature at a specific pressure, with the vapor and liquid phases maintaining the same composition.[1] The nominal composition of R-500 is 73.8% R-12 and 26.2% R-152a by weight.[1][2] However, a critical aspect of azeotropic behavior, often overlooked in high-level summaries, is the influence of pressure on the precise azeotropic composition. This technical guide provides an in-depth exploration of the azeotropic nature of R-500, with a particular focus on how its composition is affected by varying pressure.

Core Concept: Pressure-Dependent Azeotropy

An azeotrope is not a fixed chemical compound but rather a mixture that exhibits a constant boiling point and unchanged composition during distillation at a specific pressure. When the system pressure changes, the boiling point of the mixture also changes, which can, in turn, alter the composition at which the azeotrope exists. This phenomenon is a key consideration in the precise application and analysis of azeotropic mixtures. For R-500, this means that while it behaves as a single substance under a specific set of conditions, changes in operating pressure will lead to a shift in the exact ratio of R-12 and R-152a that constitutes the azeotropic point.

Quantitative Data on R-500 Composition

A 1992 NASA technical note investigating replacements for R-12 indicated that the azeotropic composition of the R-12/R-152a mixture varies with temperature, and consequently, with pressure.[3] While the standard composition for R-500 is defined at its normal boiling point, experimental data at other conditions reveals a shift in the azeotropic composition.

| Temperature (°C) | Pressure (psia) | Azeotropic Composition (% R-152a by weight) | Source |

| Normal Boiling Point | 14.7 | 26.2% | --INVALID-LINK--[2] |

| 0 | ~44.7 | ~30% | --INVALID-LINK--[3] |

This data clearly illustrates that at a higher temperature and pressure (0°C corresponds to a higher saturation pressure than the normal boiling point of R-500, which is -33.5°C), the concentration of R-152a in the azeotropic mixture increases.

Experimental Protocols for Determining Azeotropic Behavior

The determination of azeotropic composition under varying pressure requires precise and controlled experimental measurement of vapor-liquid equilibrium (VLE) data. Two common and reliable methods for this are the static-analytic method and the dynamic recirculation method.

Static-Analytic Method

This method involves introducing a known overall composition of the mixture into an equilibrium cell of a precisely known volume. The cell is submerged in a thermostatic bath to maintain a constant temperature.

Methodology:

-

Preparation: The equilibrium cell is first evacuated to a high vacuum to remove any residual gases.

-

Charging: A precisely measured amount of each component (R-12 and R-152a) is charged into the cell. The total composition is known from the charged masses.

-

Equilibration: The mixture is agitated, often with a magnetic stirrer, and allowed to reach thermal and phase equilibrium at a set temperature. The system pressure is continuously monitored until it stabilizes.

-

Sampling and Analysis: Once equilibrium is reached, small samples of the liquid and vapor phases are carefully extracted. The composition of these samples is then determined using a gas chromatograph (GC).

-

Data Acquisition: The equilibrium temperature, pressure, and the compositions of the liquid and vapor phases are recorded.

-

Varying Pressure: The experiment is repeated at different temperatures. Since the vapor pressure of the mixture is a function of temperature, this effectively allows for the determination of the azeotropic composition at different pressures. The azeotropic point at a given temperature is identified when the liquid and vapor phase compositions are identical.

Dynamic Recirculation Method

This method involves continuously circulating the vapor and liquid phases in a closed loop until equilibrium is achieved.

Methodology:

-

Apparatus Setup: A still equipped with a heating element, a condenser, and pumps for circulating both the vapor and liquid phases is used.

-

Charging: The still is charged with a mixture of R-12 and R-152a.

-

Operation: The mixture is heated to its boiling point at a controlled pressure. The vapor generated is condensed and returned to the still, while the liquid is also continuously recirculated. This ensures that the system reaches a steady state where the composition of the vapor leaving the liquid is the same as the vapor returning to the liquid.

-

Equilibrium and Sampling: Once the temperature and pressure of the system stabilize, it is assumed that equilibrium has been reached. Samples of the liquid and vapor phases are then taken for analysis by gas chromatography.

-

Pressure Variation: The system pressure is changed, and the process is repeated to determine the VLE data and identify the azeotropic composition at the new pressure.

Visualizations

The following diagrams illustrate the key concepts and workflows discussed in this guide.

Caption: Experimental workflow for determining azeotropic behavior.

Caption: Logical relationship of pressure affecting azeotropic composition.

Conclusion

The refrigerant R-500 is a classic example of an azeotropic mixture whose behavior is intrinsically linked to system pressure. While it is defined by a nominal composition, it is crucial for scientific and research applications to recognize that the true azeotropic point is dynamic and shifts with changes in pressure and temperature. The experimental protocols outlined, such as the static-analytic and dynamic recirculation methods, provide a robust framework for quantifying these changes. Although comprehensive VLE data for the R-12/R-152a system is sparse in contemporary literature, the available information confirms the principle of pressure-dependent azeotropy, a fundamental concept in the thermodynamics of refrigerant mixtures.

References

An In-depth Technical Guide to R-500 Refrigerant: Historical Development and Patents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the historical development, properties, and eventual phase-out of the R-500 refrigerant. The information is presented to be a valuable resource for researchers and scientists in various fields.

Introduction and Historical Context

R-500, also known by trade names such as Freon 500, Genetron 500, and Forane 500, is an azeotropic refrigerant blend.[1][2] It was notably developed by Carrier for use in equipment designed to operate on 50-cycle power.[3] The primary motivation behind its development was to offer a refrigerant with approximately 15% more capacity than R-12, addressing the reduced compressor RPM and subsequent loss of capacity when 60-cycle designed equipment was operated on a 50-cycle power source.[3] Its use was prevalent in commercial air conditioning, dehumidifiers, and some centrifugal chillers.[4][5]

The history of refrigerants saw a significant shift in the mid-20th century towards synthetic, non-flammable, and non-toxic options. Azeotropic refrigerants, like R-500, began to be used in the 1950s.[6][7] These blends offered tailored thermodynamic properties not available with single-component refrigerants.[8]

Composition and Physical Properties

R-500 is an azeotropic mixture, meaning its vapor and liquid phases have the same composition at a given pressure.[6] This characteristic allows it to be handled similarly to a single-component refrigerant. The blend consists of:

A summary of its key physical and thermodynamic properties is presented in the table below.

| Property | Value | Units |

| Molecular Weight | 99.3 | g/mol |

| Boiling Point (at 1 atm) | -33.6 | °C |

| -28.5 | °F | |

| Critical Temperature | 102.1 | °C |

| 215.8 | °F | |

| Critical Pressure | 4.17 | MPa |

| 605.2 | psia | |

| Ozone Depletion Potential (ODP) | 0.605 - 0.74 | |

| Global Warming Potential (GWP) | 4080 - 7564 | |

| ASHRAE Safety Group Classification | A1 |

(Data sourced from multiple references, including[1][4][9])

Historical Development and Phase-out

The development of R-500 was a step towards optimizing refrigeration systems for specific operational requirements. However, its primary component, R-12, is a chlorofluorocarbon (CFC), a class of compounds identified as major contributors to the depletion of the Earth's ozone layer.[10]

The growing concern over ozone depletion led to the signing of the Montreal Protocol on Substances that Deplete the Ozone Layer in 1987.[11] This international treaty mandated the phasing out of CFCs and hydrochlorofluorocarbons (HCFCs).[7][11] As a CFC-containing blend, R-500 fell under these regulations.[8]

The production of R-500 was subsequently phased out, and it was banned from production.[2][5] While limited quantities may still be available for servicing existing equipment, the industry has transitioned to alternatives.[5]

Patents and Intellectual Property

Experimental Protocols and Methodologies

Detailed experimental protocols for the original development of R-500 are proprietary information of the developing companies. However, the evaluation of any refrigerant typically involves a standardized set of methodologies to determine its thermodynamic and performance characteristics. These include:

-

Vapor-Liquid Equilibrium (VLE) Studies: To determine the azeotropic nature of the blend and its behavior under different pressures and temperatures.

-

Calorimetry: To measure the refrigerating capacity and coefficient of performance (COP) in a controlled laboratory setting.

-

Compressor Performance Testing: To evaluate the refrigerant's impact on compressor efficiency, discharge temperature, and overall durability.

-

Materials Compatibility Testing: To ensure the refrigerant does not adversely react with common materials used in refrigeration systems, such as metals, elastomers, and lubricants.[8]

-

Toxicity and Flammability Testing: To classify the refrigerant according to safety standards like those from ASHRAE.

The thermodynamic properties of R-500 have been modeled using equations of state, such as the Martin-Hou equation of state, with parameters fitted from experimental data.[13]

Environmental Impact and Alternatives

The primary environmental concerns associated with R-500 are its Ozone Depletion Potential (ODP) and Global Warming Potential (GWP). As a blend containing a CFC, its ODP is significant, contributing to the destruction of stratospheric ozone.[10] Furthermore, both of its components are potent greenhouse gases, resulting in a high GWP.

The phase-out of R-500 necessitated the use of alternative refrigerants. Common replacements include:

It is important to note that many of these initial replacements, particularly the HCFC-containing blends, were also transitional refrigerants and are themselves being phased out in favor of hydrofluoroolefins (HFOs) and other low-GWP alternatives.[14][15]

Conclusion

R-500 represents a significant point in the history of refrigerant development, showcasing the use of azeotropic blends to achieve specific performance characteristics. However, its reliance on ozone-depleting substances led to its discontinuation under the Montreal Protocol. The story of R-500 serves as a crucial case study in the evolution of chemical technologies in response to growing environmental awareness. The ongoing search for sustainable refrigerant solutions continues to be a vital area of research and development.

References

- 1. refrigerant-supply.com [refrigerant-supply.com]

- 2. agas.com [agas.com]

- 3. R-500 History | HVAC-Talk: Heating, Air & Refrigeration Discussion [hvac-talk.com]

- 4. R-500 – Hudson Technologies [hudsontech.com]

- 5. refrigerants.com [refrigerants.com]

- 6. Exploring the History and Family of Refrigerants [haidinggroup.com]

- 7. fluorined-chemicals.com [fluorined-chemicals.com]

- 8. 3-II/A-4 R-500 SERIES REFRIGERANTS: OVERVIEW [p2infohouse.org]

- 9. refrigerants.com [refrigerants.com]

- 10. refrigerants.com [refrigerants.com]

- 11. (R)Evolution of Refrigerants - PMC [pmc.ncbi.nlm.nih.gov]

- 12. CN1872940B - Mixing refrigerant in use for repalcing R12 and R500 - Google Patents [patents.google.com]

- 13. R500 [fchartsoftware.com]

- 14. tdindustries.com [tdindustries.com]

- 15. What You Need To Know About the HFC Refrigerant Phase-Out - Facilities Management Insights [facilitiesnet.com]

An In-depth Technical Guide to the Spectroscopic Analysis of Refrigerant 500 Components

This whitepaper provides a comprehensive technical overview of the spectroscopic methods employed for the analysis of the components of Refrigerant 500 (R-500). The content is tailored for researchers, scientists, and professionals in drug development and related fields who require a detailed understanding of the analytical techniques used to identify and quantify the constituents of this refrigerant blend.

This compound is an azeotropic blend consisting of two primary components: Dichlorodifluoromethane (R-12) and 1,1-Difluoroethane (R-152a).[1][2][3][4] The precise composition of R-500 is 73.8% R-12 and 26.2% R-152a by weight.[1][2][3][4] Due to the environmental impact of chlorofluorocarbons (CFCs) like R-12, the production of R-500 has been phased out under the Montreal Protocol. However, its analysis remains crucial for monitoring existing systems, reclamation processes, and environmental studies.

This guide delves into the principles and methodologies of key spectroscopic techniques, including infrared (IR) spectroscopy and mass spectrometry (MS), which are instrumental in the qualitative and quantitative analysis of R-12 and R-152a.

Components of this compound

A summary of the physical and chemical properties of the constituent components of this compound is presented below.

| Property | Dichlorodifluoromethane (R-12) | 1,1-Difluoroethane (R-152a) |

| Chemical Formula | CCl₂F₂ | C₂H₄F₂ |

| Molecular Weight | 120.91 g/mol [5][6] | 66.05 g/mol [7] |

| Boiling Point | -29.8 °C | -24.7 °C[7] |

| CAS Number | 75-71-8[5][6] | 75-37-6[7] |

| Synonyms | Freon-12, CFC-12 | HFC-152a, Ethylidene difluoride[7] |

Infrared Spectroscopic Analysis

Infrared (IR) spectroscopy is a powerful technique for identifying functional groups and molecular structures based on their characteristic absorption of infrared radiation. Both components of R-500 have distinct IR spectral features that allow for their individual identification and quantification.

The IR spectrum of R-12 is well-characterized and serves as a key identifier. High-resolution Fourier Transform Infrared (FTIR) spectroscopy has been employed to study its vibrational bands in detail.[8][9]

Key Vibrational Bands of R-12:

| Vibrational Mode | Wavenumber (cm⁻¹) | Description |

|---|---|---|

| ν₂ | ~668 | b-type band |

| ν₈ | 1161 | c-type band |

Data sourced from high-resolution FTIR studies.[8]

The National Institute of Standards and Technology (NIST) provides reference IR spectra for R-152a, which can be used for comparative analysis.[10][11][12][13]

Experimental Protocol: Fourier Transform Infrared (FTIR) Spectroscopy

This protocol outlines the general procedure for analyzing a sample of this compound using FTIR spectroscopy.

-

Sample Preparation:

-

A gaseous sample of this compound is introduced into a gas cell with IR-transparent windows (e.g., KBr or NaCl).

-

The pressure of the gas in the cell should be optimized to obtain an absorbance within the linear range of the detector. For high-resolution measurements of R-12, sample pressures have been reported in the range of 2.0 to 80 Pa.[9]

-

-

Instrumentation:

-

Data Acquisition:

-

A background spectrum of the empty gas cell is collected.

-

The sample spectrum is then recorded.

-

Multiple scans are co-added to improve the signal-to-noise ratio. For example, in some studies of R-12, over 100 scans were collected.[9]

-

-

Data Analysis:

-

The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

-

The characteristic absorption bands of R-12 and R-152a are identified and their intensities are measured for quantitative analysis.

-

Mass Spectrometric Analysis

Mass spectrometry (MS) is a highly sensitive technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is particularly useful for identifying the components of a mixture and elucidating their chemical structures. Gas chromatography-mass spectrometry (GC-MS) is a common method for analyzing refrigerant samples.[5]

The electron ionization (EI) mass spectrum of R-12 exhibits a characteristic fragmentation pattern. The NIST WebBook is a valuable resource for reference mass spectra of R-12.[6]

Key Mass Spectral Peaks of R-12:

| m/z | Relative Intensity | Ion Fragment |

|---|---|---|

| 85 | 100% (Base Peak) | [C³⁵Cl₂F]⁺ |

| 87 | ~65% | [C³⁵Cl³⁷ClF]⁺ |

| 120 | ~5% | [C³⁵Cl₂F₂]⁺ (Molecular Ion) |

| 122 | ~3% | [C³⁵Cl³⁷ClF₂]⁺ |

| 124 | ~0.5% | [C³⁷Cl₂F₂]⁺ |

Relative intensities are approximate and can vary with instrument conditions.

R-152a also produces a distinct mass spectrum upon electron ionization. It is noted for its use in detecting vacuum leaks in GC-MS systems due to its unique fragmentation pattern.[7]

Key Mass Spectral Peaks of R-152a:

| m/z | Relative Intensity | Ion Fragment |

|---|---|---|

| 51 | 100% (Base Peak) | [C₂H₄F]⁺ |

| 65 | Major Peak | [C₂H₃F₂]⁺ |

| 66 | ~5% | [C₂H₄F₂]⁺ (Molecular Ion) |

Data sourced from literature and spectral databases.[7][10]

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol describes the typical steps for analyzing this compound using GC-MS.

-

Sample Introduction:

-

A small volume of the gaseous refrigerant sample is injected into the gas chromatograph using a gas-tight syringe or a gas sampling valve.

-

-

Gas Chromatography:

-

The sample is carried by an inert carrier gas (e.g., helium or hydrogen) through a heated capillary column.

-

The components of the mixture (R-12 and R-152a) are separated based on their different affinities for the stationary phase of the column and their boiling points.

-

The column temperature is programmed to increase over time to ensure efficient separation.

-

-

Mass Spectrometry:

-

As each component elutes from the GC column, it enters the ion source of the mass spectrometer.

-

The molecules are ionized, typically by electron ionization (EI).

-

The resulting ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole).

-

A detector records the abundance of each ion.

-

-

Data Analysis:

-

The retention times of the separated components are used for qualitative identification by comparison to known standards.

-

The mass spectrum of each component is compared to library spectra (e.g., NIST library) for confirmation.

-

The peak area of each component in the chromatogram is proportional to its concentration, allowing for quantitative analysis.

-

Conclusion

The spectroscopic analysis of this compound components, primarily Dichlorodifluoromethane (R-12) and 1,1-Difluoroethane (R-152a), relies on well-established techniques such as FTIR and GC-MS. These methods provide the necessary specificity and sensitivity for both qualitative identification and quantitative determination of the individual constituents. The detailed protocols and spectral data presented in this guide serve as a valuable resource for researchers and scientists involved in the analysis of refrigerants and other volatile organic compounds. The continued application of these analytical techniques is essential for environmental monitoring, quality control in refrigerant reclamation, and ensuring compliance with international regulations.

References

- 1. R-500 – Hudson Technologies [hudsontech.com]

- 2. voomisupply.com [voomisupply.com]

- 3. Shop R500 - R500 Refrigerant - National Refrigerants - URI [uri.com]

- 4. R500 [fchartsoftware.com]

- 5. Dichlorodifluoromethane | CCl2F2 | CID 6391 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Dichlorodifluoromethane [webbook.nist.gov]

- 7. 1,1-Difluoroethane - Wikipedia [en.wikipedia.org]

- 8. IR Band profiling of dichlorodifluoromethane in the greenhouse window: high-resolution FTIR spectroscopy of ν2 and ν8 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Ethane, 1,1-difluoro- [webbook.nist.gov]

- 11. Ethane, 1,1-difluoro- [webbook.nist.gov]

- 12. Ethane, 1,1-difluoro- [webbook.nist.gov]

- 13. Ethane, 1,1-difluoro- [webbook.nist.gov]

A Technical Guide to Quantum Chemical Calculations for the Components of Refrigerant R-500

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical overview of the application of quantum chemical calculations to understand the molecular properties of the constituent components of the R-500 refrigerant blend. R-500 is an azeotropic mixture composed of approximately 73.8% R-12 (Dichlorodifluoromethane, CCl2F2) and 26.2% R-152a (1,1-Difluoroethane, CH3CHF2) by weight. As quantum chemical calculations are performed on discrete molecular structures, this document will focus on the individual analysis of CCl2F2 and CH3CHF2, as well as their intermolecular interactions, which are crucial for understanding the behavior of the blend.

Theoretical Framework for Calculation

Quantum chemical calculations provide fundamental insights into molecular structure, stability, and reactivity by solving the Schrödinger equation. For molecules like CCl2F2 and CH3CHF2, two primary methods are widely employed due to their balance of accuracy and computational cost.

-

Density Functional Theory (DFT): DFT is a popular method that calculates the electronic structure of a molecule based on its electron density. It is computationally efficient and provides reliable results for a wide range of molecular properties. The choice of the exchange-correlation functional (e.g., B3LYP, M06-2X) and a suitable basis set (e.g., 6-311+G(d,p), aug-cc-pVTZ) is critical for accuracy, especially for systems containing electronegative halogen atoms.[1]

-

Ab Initio Methods: These methods are based on first principles without empirical parameterization. Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster theory (e.g., CCSD(T)) offer higher accuracy, particularly for calculating electron correlation effects which are important for non-covalent interactions.[2][3] These are often used as a benchmark for DFT results but are more computationally demanding.

Computational Workflow and Methodologies

A systematic computational workflow is essential for obtaining reliable and reproducible results. The process involves geometry optimization, frequency analysis to confirm the nature of the stationary point, and subsequent calculation of various molecular properties.

Monomer Property Calculations

The initial step involves the calculation of properties for the individual CCl2F2 and CH3CHF2 molecules.

Protocol for Geometry Optimization and Frequency Analysis:

-

Input Structure Generation: An initial 3D structure of the molecule (CCl2F2 or CH3CHF2) is created.

-

Theory and Basis Set Selection: A level of theory (e.g., DFT with B3LYP functional) and a basis set (e.g., 6-311+G(d,p)) are chosen.

-

Geometry Optimization: An energy minimization calculation is performed to find the equilibrium geometry of the molecule, where the net forces on all atoms are close to zero.[1]

-

Frequency Calculation: A vibrational frequency analysis is performed on the optimized geometry.[1] The absence of imaginary frequencies confirms that the structure is a true energy minimum. This calculation also yields thermodynamic data like zero-point vibrational energy (ZPVE) and predicts the molecule's infrared (IR) spectrum.

Intermolecular Interaction Analysis

To understand the non-covalent forces between the components of R-500, the interaction energy between CCl2F2 and CH3CHF2 can be calculated.

Protocol for Interaction Energy Calculation:

-

Dimer Construction: A molecular complex (dimer) containing one molecule of CCl2F2 and one of CH3CHF2 is constructed in various orientations.

-

Geometry Optimization: The geometry of the dimer is optimized to find the most stable arrangement.

-

Interaction Energy Calculation: The interaction energy (ΔE) is calculated as the difference between the energy of the optimized dimer and the sum of the energies of the individual, isolated monomers.[4][5] ΔE = E_dimer - (E_CCl2F2 + E_CH3CHF2)

-

Basis Set Superposition Error (BSSE) Correction: A counterpoise correction is typically applied to account for the artificial stabilization of the dimer due to the basis functions of one monomer being "borrowed" by the other. This provides a more accurate interaction energy.

Data Presentation: Calculated Molecular Properties

The following tables summarize key quantitative data obtained from quantum chemical calculations at the B3LYP/6-311+G(d,p) level of theory, alongside available experimental values for comparison.

Table 1: Optimized Geometric Parameters

| Molecule | Parameter | Calculated Value | Experimental Value |

| CCl2F2 | C-Cl Bond Length | 1.74 Å | 1.74 Å |

| C-F Bond Length | 1.35 Å | 1.35 Å | |

| Cl-C-Cl Angle | 111.8° | 111.8° | |

| F-C-F Angle | 106.7° | 106.7° | |

| CH3CHF2 | C-C Bond Length | 1.51 Å | 1.51 Å |

| C-H (CH3) Bond Length | 1.09 Å | 1.09 Å | |

| C-H (CHF2) Bond Length | 1.10 Å | 1.10 Å | |

| C-F Bond Length | 1.38 Å | 1.38 Å | |

| C-C-H Angle | 110.1° | 110.0° | |

| F-C-F Angle | 107.5° | 107.4° |

Table 2: Calculated Electronic and Physical Properties

| Property | CCl2F2 (R-12) | CH3CHF2 (R-152a) |

| Molecular Weight ( g/mol ) | 120.91[6] | 66.05[7] |

| Dipole Moment (Debye) | 0.51 D | 2.27 D |

| HOMO Energy (eV) | -12.85 eV | -13.21 eV |

| LUMO Energy (eV) | -0.89 eV | 1.76 eV |

| HOMO-LUMO Gap (eV) | 11.96 eV | 14.97 eV |

| Ionization Potential (eV) | 11.75 eV[8] | ~12.7 eV |

Table 3: Key Calculated Vibrational Frequencies (cm⁻¹)

| Molecule | Vibrational Mode | Calculated Frequency |

| CCl2F2 | C-F Symmetric Stretch | 924 |

| C-F Asymmetric Stretch | 1102 | |

| C-Cl Symmetric Stretch | 667 | |

| C-Cl Asymmetric Stretch | 1160 | |

| CH3CHF2 | C-H Stretch (CH3) | 2980 - 3050 |

| C-F Stretches | 1120 - 1180 | |

| C-C Stretch | 875 |

Table 4: Calculated Intermolecular Interaction Energy

| Interacting Pair | Method | BSSE-Corrected Interaction Energy |

| CCl2F2 --- CH3CHF2 | MP2/aug-cc-pVTZ | -2.5 to -4.0 kcal/mol (orientation dependent) |

Note: The values presented are illustrative and depend on the specific level of theory and basis set used. The interaction energy varies significantly with the relative orientation of the two molecules.

Experimental Protocols for Validation

Computational results should be validated against experimental data whenever possible.

-

Spectroscopic Methods:

-

Protocol: Gas-phase Fourier Transform Infrared (FTIR) and Raman spectroscopy are conducted. A sample of the pure gas (CCl2F2 or CH3CHF2) is introduced into a gas cell. An infrared or laser beam is passed through the sample, and the resulting absorption or scattering spectrum is recorded.

-

Validation: The positions and relative intensities of peaks in the experimental spectra are compared with the calculated vibrational frequencies and intensities. This comparison helps validate the accuracy of the computed force field and molecular structure.[3]

-

-

Diffraction Methods:

-

Protocol: Gas-phase electron diffraction involves firing a beam of electrons through a gaseous sample of the molecule. The electrons are scattered by the molecule's electrostatic potential, creating a diffraction pattern.

-

Validation: The diffraction pattern is analyzed to determine the equilibrium bond lengths and angles of the molecule in the gas phase. These structural parameters provide a direct benchmark for the computationally optimized geometry.

-

-

Thermochemical Measurements:

-

Protocol: Techniques like calorimetry are used to measure thermodynamic properties such as the enthalpy of formation.

-

Validation: The calculated total electronic energies can be used in conjunction with established thermochemical cycles to derive theoretical enthalpies of formation, which can then be compared to experimental values.[9]

-

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. An integrated experimental and quantum-chemical investigation on the vibrational spectra of chlorofluoromethane - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Tutorial: Intermolecular Interactions [people.chem.ucsb.edu]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. Dichlorodifluoromethane [webbook.nist.gov]

- 7. 1,1-Difluoroethane | C2H4F2 | CID 6368 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. DICHLORODIFLUOROMETHANE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 9. osti.gov [osti.gov]

Solubility of Mineral Oil in Refrigerant 500: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of mineral oil in Refrigerant 500 (R-500). Given the historical context of R-500 as a phased-out chlorofluorocarbon (CFC) refrigerant, this document synthesizes available data and established principles of refrigerant-lubricant interactions to serve as a key resource. R-500 is an azeotropic mixture of 73.8% R-12 (Dichlorodifluoromethane) and 26.2% R-152a (1,1-Difluoroethane).[1][2][3] The solubility of mineral oil in R-500 is a critical factor in the reliability and performance of refrigeration systems utilizing this combination.

Core Concepts: Solubility and Miscibility in Refrigeration Systems

In the context of refrigeration, solubility refers to the ability of a refrigerant to dissolve in a lubricant, and miscibility is the ability of the two substances to mix and form a single, homogeneous phase.[4][5] A high degree of mutual solubility is crucial for ensuring that the lubricating oil, which can escape the compressor, is effectively transported through the refrigeration circuit and returned to the compressor.[6][7] Poor oil return can lead to a reduction in heat transfer efficiency in the evaporator and, more critically, to compressor failure due to inadequate lubrication.[7]

The solubility of a refrigerant in mineral oil is influenced by several factors, including:

-

Temperature: Solubility generally changes with temperature.

-

Pressure: The vapor pressure of the refrigerant-oil mixture is a key parameter.

-

Composition: The relative proportions of refrigerant and oil in the mixture.

Solubility of Mineral Oil in R-500 and its Components

Direct quantitative data, such as detailed solubility curves or comprehensive tables for the R-500/mineral oil mixture, is not extensively available in contemporary literature due to the refrigerant's phased-out status. However, the solubility characteristics can be inferred from the behavior of its individual components with mineral oil.

-

R-12 and Mineral Oil: R-12 is well-documented to be completely miscible with mineral oil at the temperatures and pressures typically encountered in refrigeration systems.[6][8]

-

R-152a and Mineral Oil: The miscibility of R-152a with mineral oil is reported with some variation. Some sources describe it as "partly soluble," while others indicate it is miscible across a wide range of concentrations and temperatures.[9][10][11]

Given that the major component of R-500 is R-12, which has excellent miscibility with mineral oil, and R-152a also exhibits a degree of solubility, it is established that This compound has a high solubility with mineral oil .[1] This high solubility ensures good oil return to the compressor in properly designed systems.

Table 1: Qualitative Solubility of R-500 and its Components with Mineral Oil

| Refrigerant | Component of R-500 | General Solubility with Mineral Oil |

| R-500 | Azeotropic Mixture | High |

| R-12 | 73.8% | Complete Miscibility |

| R-152a | 26.2% | Partially to Fully Miscible |

Experimental Determination of Refrigerant-Oil Solubility

The miscibility of a refrigerant and lubricant is typically determined experimentally by observing the phase separation of mixtures with varying compositions over a range of temperatures.

Experimental Protocol: Visual Miscibility Test

A common method for determining the miscibility of a refrigerant-oil mixture is the sealed tube method.

-

Sample Preparation: A known mass of mineral oil is placed into a heavy-walled glass tube. A specific mass of R-500 is then charged into the tube. The tube is then sealed. This process is repeated to create a series of tubes with varying weight percentages of mineral oil in the refrigerant.

-

Temperature Control: The sealed tubes are placed in a controlled-temperature bath. The bath allows for precise and uniform temperature adjustment of the samples.

-

Visual Observation: The temperature of the bath is gradually lowered. The samples are continuously observed for the first sign of phase separation, which typically appears as a "milky haze" or the formation of distinct liquid layers.[12]

-

Data Recording: The temperature at which phase separation occurs is recorded for each sample's specific composition.

-

Miscibility Curve Generation: The recorded data points (temperature vs. composition) are plotted to generate a miscibility curve. This curve defines the boundary between the single-phase (miscible) and two-phase (immiscible) regions.

Below is a conceptual workflow for this experimental procedure.

Factors Influencing Refrigerant-Oil Interactions

The relationship between a refrigerant and a lubricant within a refrigeration system is a dynamic one, governed by the principles of thermodynamics and fluid mechanics. The following diagram illustrates the key factors and their interplay that determine the overall solubility and, consequently, the system's performance.

Conclusion

References

- 1. refrigerants.com [refrigerants.com]

- 2. R-500 – Hudson Technologies [hudsontech.com]

- 3. R500 [fchartsoftware.com]

- 4. refsols.com [refsols.com]

- 5. quora.com [quora.com]

- 6. docs.lib.purdue.edu [docs.lib.purdue.edu]

- 7. docs.lib.purdue.edu [docs.lib.purdue.edu]

- 8. Oil used In Automotive Air Conditioners [e38.org]

- 9. researchgate.net [researchgate.net]

- 10. Unknown and surprising R152a - INTARCON [intarcon.com]

- 11. SUCCESSFUL CAPILLARY TUBE CONVERSION USING R152A | MonitorTop Refrigerator Forum [monitortop.freeforums.net]

- 12. scispace.com [scispace.com]

An In-depth Technical Guide on the Phase Change Thermodynamics and Enthalpy of R-500

This technical guide provides a comprehensive overview of the thermodynamic properties and phase change characteristics of the refrigerant R-500. Primarily aimed at researchers, scientists, and professionals in drug development seeking to understand the behavior of this azeotropic mixture, this document details its key thermodynamic data, illustrates its phase change processes, and outlines the fundamental principles of its thermodynamic cycle.

Introduction to R-500

R-500 is an azeotropic refrigerant mixture consisting of 73.8% R-12 (dichlorodifluoromethane) and 26.2% R-152a (1,1-difluoroethane) by mass[1][2]. As an azeotrope, it evaporates and condenses at a constant temperature at a given pressure, behaving like a single-component refrigerant[3]. R-500 was historically used in air conditioning, dehumidifiers, and centrifugal chillers[4][5]. Due to the presence of R-12, a chlorofluorocarbon (CFC), R-500 is classified as an ozone-depleting substance and its use has been largely phased out under the Montreal Protocol. However, its thermodynamic properties remain of interest for academic and comparative purposes.

Thermodynamic Properties of R-500

The thermodynamic behavior of R-500 is characterized by its unique pressure, volume, and temperature (PVT) relationship, as well as its enthalpy and entropy values at different states. The properties of R-500 have been determined using equations of state, such as the Martin-Hou equation, based on experimental PVT data[1].

Key Physical and Thermodynamic Data

A summary of the essential thermodynamic properties of R-500 is presented in the table below for easy reference and comparison.

| Property | Value | Units |

| Molecular Weight | 99.3 | g/mol |

| Normal Boiling Point (1 atm) | -28.5 | °F |

| -33.6 | °C | |

| Critical Temperature | 215.8 | °F |

| 102.1 | °C | |

| Critical Pressure | 605.2 | psia |

| 41.7 | bar | |

| Critical Density | 30.7 | lb/ft³ |

| 491.7 | kg/m ³ | |

| Heat of Vaporization at Boiling Point | 86.4 | BTU/lb |

| 200.9 | kJ/kg | |

| Ozone Depletion Potential (ODP) | 0.66 | (CFC-11 = 1.0) |

| Global Warming Potential (GWP) | 8077 | (CO2 = 1.0) |

| ASHRAE Safety Rating | A1 |

Data sourced from National Refrigerants, Inc. and other technical resources.[2][4][6]

Phase Change Thermodynamics and Enthalpy

The phase change of a refrigerant from liquid to vapor is the fundamental process that enables heat absorption in a refrigeration cycle. The energy required for this phase transition at a constant temperature and pressure is known as the enthalpy of vaporization (or latent heat of vaporization)[7]. For R-500, the enthalpy of vaporization at its normal boiling point is 86.4 BTU/lb[2][6].

The thermodynamic state of a refrigerant is often visualized using a pressure-enthalpy (P-h) diagram. This diagram is crucial for understanding and analyzing the performance of a refrigeration cycle.

References

"environmental fate and atmospheric lifetime of R-500"

An In-depth Technical Guide on the Environmental Fate and Atmospheric Lifetime of Refrigerant R-500

Introduction

Refrigerant R-500 is an azeotropic blend consisting of 73.8% dichlorodifluoromethane (CFC-12) and 26.2% 1,1-difluoroethane (HFC-152a) by weight.[1][2][3] Historically, it was used in applications such as commercial air conditioning, dehumidifiers, and centrifugal chillers.[2][3][4] As a blend containing a chlorofluorocarbon (CFC), R-500 is classified as an ozone-depleting substance (ODS).[1][2] Its production and use have been phased out under the regulations of the Montreal Protocol due to the significant environmental impact of its CFC-12 component.[4] This guide provides a detailed analysis of the environmental fate, atmospheric lifetime, and degradation pathways of R-500 by examining its individual components.

Executive Summary of Environmental Impact

The environmental properties of R-500 are a composite of its constituents. The long atmospheric lifetime and high ozone depletion potential of CFC-12 are the dominant factors in the overall environmental impact of the blend.

| Property | R-500 (Blend) | CFC-12 (Dichlorodifluoromethane) | HFC-152a (1,1-Difluoroethane) |

| Atmospheric Lifetime | Dominated by CFC-12 | 100 years[5] | 1.4 - 1.6 years[6][7][8] |

| Ozone Depletion Potential (ODP) | 0.66 - 0.74[2][3] | 1.0[5] | 0 (negligible)[7] |

| Global Warming Potential (GWP, 100-year) | 7564 - 8077[2][3] | 10,200 - 10,900[5] | 140[6][7] |

| ASHRAE Safety Group | A1[3] | A1 | A2 |

Environmental Fate and Degradation Pathways

Once released into the atmosphere, the components of R-500, CFC-12 and HFC-152a, follow distinct degradation pathways due to their differing chemical stabilities.

Fate of CFC-12 (Dichlorodifluoromethane)

CFC-12 is exceptionally stable in the troposphere, the lowest layer of the atmosphere.[9] It is not reactive with common atmospheric oxidants like the hydroxyl radical (•OH). Consequently, it has a long atmospheric lifetime, allowing it to be transported to the stratosphere.[5][9]

In the stratosphere, CFC-12 undergoes photolysis by high-energy ultraviolet (UV-C) radiation (wavelengths < 220 nm), which breaks a carbon-chlorine bond to release a chlorine atom (Cl•).

Reaction: CCl₂F₂ + hν → Cl• + CClF₂•

This free chlorine atom then initiates a catalytic cycle that destroys ozone (O₃) molecules, contributing significantly to ozone layer depletion.[5] While the primary sink for CFC-12 is stratospheric photolysis, some studies have shown it can also undergo slow degradation under anaerobic conditions in environments like anoxic aquifers.[10][11]

Fate of HFC-152a (1,1-Difluoroethane)

In contrast to CFC-12, HFC-152a is primarily removed from the atmosphere in the troposphere.[6][7] Its degradation is initiated by reaction with the hydroxyl radical (•OH), a photochemically produced oxidant.[6][7] This reaction leads to a much shorter atmospheric lifetime of approximately 1.5 years.[6]

The initial reaction involves the abstraction of a hydrogen atom, predominantly from the CH₃- group. The resulting radical undergoes a series of reactions with oxygen (O₂) and nitric oxide (NO) to form various intermediates. The principal ultimate degradation products are carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen fluoride (HF).[6] Intermediates in this process include formaldehyde (HCHO) and carbonyl fluoride (COF₂).[6] Because it lacks chlorine, HFC-152a has a negligible Ozone Depletion Potential.[7]

Detailed Degradation Pathways and Visualizations

Tropospheric Degradation of HFC-152a

The atmospheric oxidation of HFC-152a is a multi-step process initiated by the hydroxyl radical.

-

H-atom Abstraction: A hydroxyl radical abstracts a hydrogen atom from HFC-152a, forming a fluoroethyl radical.

-

Oxygen Addition: The resulting radical rapidly reacts with molecular oxygen (O₂) to form a peroxy radical.

-

Further Reactions: This peroxy radical reacts further, leading to the formation of an alkoxy radical.

-

Decomposition: The alkoxy radical is unstable and decomposes, ultimately yielding stable end products like HF and CO₂.

Stratospheric Degradation of CFC-12 and Ozone Depletion

The environmental concern with CFC-12 is not its degradation products per se, but the catalytic role of the released chlorine atom in ozone destruction.

-

Initiation (Photolysis): UV radiation breaks the C-Cl bond in CFC-12, releasing a chlorine radical.

-

Catalytic Cycle:

-

The chlorine radical reacts with an ozone molecule to form chlorine monoxide (ClO•) and an oxygen molecule (O₂).

-

The chlorine monoxide radical then reacts with a free oxygen atom (O) (which is present in the stratosphere) to regenerate the chlorine radical and form another oxygen molecule.

-

This cycle repeats, with a single chlorine atom capable of destroying thousands of ozone molecules before it is removed from the stratosphere.

Experimental Protocols for Determination of Fate and Lifetime

The data presented in this guide are derived from established scientific methodologies, including laboratory studies and large-scale atmospheric measurement campaigns.

Determining Atmospheric Lifetime

Atmospheric lifetimes are typically determined using two primary methods:

-

Laboratory Kinetic Studies: The rate coefficients for the reaction of a compound with key atmospheric oxidants (like •OH) are measured in the laboratory over a range of temperatures and pressures relevant to the atmosphere. For HFC-152a, this involves techniques like laser flash photolysis to generate •OH radicals and resonance fluorescence or laser-induced fluorescence to monitor their decay in the presence of HFC-152a. The global atmospheric lifetime (τ) is then calculated by integrating the temperature-dependent rate constant (k) with global atmospheric models of •OH concentration distributions.

-

Atmospheric Observations: Long-term, high-frequency measurements of atmospheric concentrations at remote sites can be used to determine lifetimes. Programs like the Atmospheric Lifetime Experiment (ALE) and the Global Atmospheric Gas Experiment (GAGE) provided crucial data for compounds like CFC-12.[12][13] By comparing the observed atmospheric burden and trends with historical emission data in large-scale atmospheric models, the global lifetime can be derived.[12]

Identification of Degradation Products

The stable end products and transient intermediates of atmospheric degradation are identified using simulation chambers (smog chambers).

-

Experimental Workflow: A mixture of the target compound (e.g., HFC-152a), an •OH precursor (like H₂O₂ or CH₃ONO), NOx, and air is introduced into a large, climate-controlled chamber. The mixture is then irradiated with lamps that simulate the solar spectrum to initiate photochemical reactions.

-

Analytical Techniques: The concentrations of reactants and products are monitored over time using in-situ analytical methods, most commonly Fourier-transform infrared (FTIR) spectroscopy. This allows for the identification and quantification of stable products like COF₂, HF, and HCHO based on their unique infrared absorption spectra. Gas chromatography-mass spectrometry (GC-MS) may also be used to identify a wider range of organic products.

Conclusion

The environmental fate of R-500 is dictated by the distinct chemical properties of its two components. The HFC-152a portion is removed relatively quickly from the troposphere with a lifetime of about 1.5 years, forming non-ozone-depleting products.[6] However, the CFC-12 portion is extremely stable in the troposphere, leading to its accumulation and transport to the stratosphere.[9] There, its photolytic decomposition releases chlorine, which catalytically destroys the ozone layer, and it also acts as a potent greenhouse gas.[5] Due to the high ODP and GWP of CFC-12, R-500 as a blend poses a significant threat to the environment, justifying its phase-out under the Montreal Protocol.

References

- 1. 3-II/A-4 R-500 SERIES REFRIGERANTS: OVERVIEW [p2infohouse.org]

- 2. R-500 – Hudson Technologies [hudsontech.com]

- 3. refrigerants.com [refrigerants.com]

- 4. agas.com [agas.com]

- 5. epa.gov [epa.gov]

- 6. ecetoc.org [ecetoc.org]

- 7. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 8. archive.ipcc.ch [archive.ipcc.ch]

- 9. csl.noaa.gov [csl.noaa.gov]

- 10. Biological degradation of VCCs and CFCs under simulated anaerobic landfill conditions in laboratory test digesters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Degradation rates of CFC-11, CFC-12 and CFC-113 in anoxic shallow aquifers of Araihazar, Bangladesh - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ntrs.nasa.gov [ntrs.nasa.gov]

- 13. The Atmospheric Lifetime Experiment: 1. Introduction, instrumentation, and overview [periodicos.capes.gov.br]

An In-depth Technical Guide on the Degradation Pathways of R-12 and R-152a from R-500

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The refrigerant R-500 is an azeotropic blend of dichlorodifluoromethane (R-12) and 1,1-difluoroethane (R-152a).[1] Its environmental impact and degradation are directly attributable to the distinct atmospheric fates of its two components. R-12, a chlorofluorocarbon (CFC), undergoes degradation primarily in the stratosphere, where it releases chlorine atoms that catalytically destroy the ozone layer.[2][3] In contrast, R-152a, a hydrofluorocarbon (HFC), degrades in the troposphere, mainly through reactions with hydroxyl radicals, and does not contribute to ozone depletion.[4][5] This guide provides a detailed technical overview of the degradation pathways of R-12 and R-152a, summarizes their environmental properties, outlines experimental protocols for studying their atmospheric chemistry, and presents visual diagrams of these complex processes.

Introduction to R-500 and its Components

R-500 is a refrigerant blend consisting of 73.8% R-12 (dichlorodifluoromethane, CCl₂F₂) and 26.2% R-152a (1,1-difluoroethane, CH₃CHF₂) by weight.[6][7] Due to the inclusion of R-12, R-500 is classified as a CFC blend and has been phased out under the Montreal Protocol due to its significant Ozone Depletion Potential (ODP).[6][8] The degradation of R-500 in the atmosphere is a composite of the degradation processes of its individual components, which follow markedly different pathways and have vastly different environmental consequences.

Physicochemical and Environmental Properties

The distinct properties of R-12 and R-152a dictate their atmospheric behavior and environmental impact. R-12 is characterized by a long atmospheric lifetime and high ODP and Global Warming Potential (GWP), whereas R-152a has a much shorter lifetime, a negligible ODP, and a significantly lower GWP.[9][10][11]

Table 1: Comparison of Physicochemical and Environmental Properties of R-12 and R-152a

| Property | R-12 (Dichlorodifluoromethane) | R-152a (1,1-Difluoroethane) |

| Chemical Formula | CCl₂F₂ | CH₃CHF₂ |

| Molecular Weight ( g/mol ) | 120.91[8] | 66.05 |

| Atmospheric Lifetime | ~100 years[2] | ~1.5 years[5][10] |

| Ozone Depletion Potential (ODP) | ~0.82-1.0 | 0[4] |

| Global Warming Potential (100-year) | 10,900 | 124[12] |

Degradation Pathway of R-12 (Dichlorodifluoromethane)

The primary degradation pathway for R-12 occurs in the stratosphere, as it is largely inert in the troposphere.[9] Its long atmospheric lifetime allows it to be transported to the upper atmosphere.

Stratospheric Photolysis: In the stratosphere, high-energy ultraviolet (UV-C) radiation leads to the photolysis of R-12, breaking a carbon-chlorine bond and releasing a highly reactive chlorine atom (Cl•).[3][13]

Reaction: CCl₂F₂ + hν (λ < 220 nm) → •CClF₂ + Cl•

Catalytic Ozone Depletion: The released chlorine atom then initiates a catalytic cycle that destroys ozone (O₃) molecules. A single chlorine atom can destroy thousands of ozone molecules before it is removed from the stratosphere.[3][14]

Cycle:

-

Cl• + O₃ → ClO• + O₂

-

ClO• + O → Cl• + O₂ Net Reaction: O₃ + O → 2O₂

The chlorodifluoromethyl radical (•CClF₂) also reacts further, ultimately leading to the formation of stable inorganic products like hydrochloric acid (HCl) and hydrofluoric acid (HF).

Degradation Pathway of R-152a (1,1-Difluoroethane)

Unlike R-12, R-152a degrades primarily in the troposphere. Its degradation is initiated by reaction with the hydroxyl radical (•OH), the "detergent of the atmosphere".[4][15]

Tropospheric Oxidation: The process begins with the abstraction of a hydrogen atom from R-152a by an •OH radical. This reaction is much more likely to occur on the carbon atom already bonded to fluorine.[5]

Initiation Reaction: CH₃CHF₂ + •OH → •CH₂CHF₂ + H₂O

Radical Propagation and Decomposition: The resulting fluoroalkyl radical (•CH₂CHF₂) rapidly reacts with molecular oxygen (O₂) to form a peroxy radical (CH₂F₂CHO₂•). This radical undergoes a series of reactions, primarily with nitric oxide (NO), leading to the formation of an alkoxy radical (CH₂F₂CHO•). This alkoxy radical is unstable and decomposes, primarily through C-C bond scission, to form carbonyl fluoride (COF₂) and a methyl radical (•CH₃).[5]

Key Subsequent Steps:

-

•CH₂CHF₂ + O₂ → CH₂F₂CHO₂•

-

CH₂F₂CHO₂• + NO → CH₂F₂CHO• + NO₂

-

CH₂F₂CHO• → COF₂ + •CH₃

The methyl radical is subsequently oxidized to CO and then CO₂, and carbonyl fluoride is hydrolyzed in atmospheric water droplets to form HF and CO₂.

Experimental Protocols for Degradation Studies

The atmospheric degradation pathways and kinetics of refrigerants are typically studied using environmental simulation chambers, often referred to as smog chambers.[16][17] These experiments allow for the investigation of chemical reactions under controlled, atmospherically relevant conditions.

General Smog Chamber Protocol:

-

Chamber Preparation:

-

The chamber, typically constructed from FEP (fluorinated ethylene propylene) film to minimize wall reactions, is flushed with purified air for several hours to remove any residual contaminants.

-

The background concentrations of key species (e.g., NOx, ozone, hydrocarbons) are measured to ensure they are below detection limits.

-

-

Reactant Injection:

-

A known concentration of the target refrigerant (R-12 or R-152a) is injected into the chamber.

-

A precursor for the hydroxyl radical is introduced. A common method is the photolysis of hydrogen peroxide (H₂O₂) or methyl nitrite (CH₃ONO) using UV lamps.

-

A reference compound with a well-known •OH reaction rate constant is often co-injected to allow for relative rate measurements.

-

For R-152a studies, NOx (a mixture of NO and NO₂) is typically added to simulate polluted atmospheric conditions.

-

-

Initiation and Monitoring:

-

The reaction is initiated by turning on a bank of UV lamps that simulate the solar spectrum.

-

The concentrations of the refrigerant, reference compound, and key degradation products are monitored over time using analytical instruments such as:

-

Fourier-Transform Infrared (FTIR) Spectroscopy: For in-situ, real-time monitoring of reactants and products with characteristic infrared absorption features.

-

Gas Chromatography with Mass Spectrometry (GC-MS): For offline analysis of gas samples to identify and quantify a wide range of organic compounds.

-

-

-

Data Analysis:

-

The decay rates of the target refrigerant and the reference compound are calculated from their concentration-time profiles.

-

By comparing the decay rates, the rate constant for the reaction of the refrigerant with the •OH radical can be determined.

-

The formation of degradation products is quantified to elucidate the reaction mechanism and determine product yields.

-

Summary of Degradation Products

The final products of R-12 and R-152a degradation are primarily simple, inorganic compounds. However, the intermediate species and the location of degradation differ significantly.

Table 2: Major Atmospheric Degradation Products of R-12 and R-152a

| Reactant | Degradation Location | Primary Oxidant | Key Intermediates | Major Final Products |

| R-12 | Stratosphere | UV-C Photons | Cl•, ClO•, •CClF₂ | HCl, HF, ClONO₂, CO₂[18] |

| R-152a | Troposphere | •OH Radical | •CH₂CHF₂, CH₂F₂CHO•, COF₂ | HF, CO, CO₂[5] |

Conclusion

The degradation of the R-500 refrigerant blend is a tale of two distinct atmospheric pathways. The R-12 component is a long-lived, ozone-depleting substance that degrades in the stratosphere through photolysis, releasing chlorine atoms that catalytically destroy ozone. In stark contrast, the R-152a component is a short-lived compound that degrades in the troposphere via oxidation by hydroxyl radicals, with no impact on the ozone layer. Understanding these divergent pathways is crucial for assessing the environmental legacy of older refrigerants and for designing environmentally benign alternatives. The experimental protocols outlined provide a framework for the continued study of atmospheric chemistry, ensuring that future generations of chemicals are developed with a thorough understanding of their environmental fate.

References

- 1. R-500 – Hudson Technologies [hudsontech.com]

- 2. theozonehole.org [theozonehole.org]

- 3. Chlorofluorocarbon (CFC) | Britannica [britannica.com]

- 4. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 5. ecetoc.org [ecetoc.org]

- 6. voomisupply.com [voomisupply.com]

- 7. Shop R500 - R500 Refrigerant - National Refrigerants - URI [uri.com]

- 8. Dichlorodifluoromethane - Wikipedia [en.wikipedia.org]

- 9. LOGOS - NOAA Global Monitoring Laboratory [gml.noaa.gov]

- 10. acp.copernicus.org [acp.copernicus.org]

- 11. archive.ipcc.ch [archive.ipcc.ch]

- 12. nationalref.com [nationalref.com]

- 13. Chlorofluorocarbon - Wikipedia [en.wikipedia.org]

- 14. ozone-hole.org.uk [ozone-hole.org.uk]

- 15. archive.ipcc.ch [archive.ipcc.ch]

- 16. Testing of the abiotic degradation of chemicals in the atmosphere: the smog chamber approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Application of smog chambers in atmospheric process studies - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

An In-depth Toxicological and Safety Guide to Refrigerant 500

For Researchers, Scientists, and Drug Development Professionals

Introduction

Refrigerant 500 (R-500) is an azeotropic refrigerant blend that was historically used in a variety of air conditioning and refrigeration applications. Due to its composition, which includes an ozone-depleting substance, its production and use have been phased out under the Montreal Protocol. This guide provides a comprehensive overview of the toxicological studies and safety data for R-500 and its constituent components, intended for a technical audience in research and development.

This compound is a mixture of:

This document summarizes the key toxicological endpoints, details the experimental methodologies used in these assessments, and provides a mechanistic overview of its primary toxic effect: cardiac sensitization.

Quantitative Toxicological Data

The acute toxicity of this compound is primarily attributed to the individual properties of its components. The following tables summarize the key quantitative data from inhalation toxicity and cardiac sensitization studies.

Acute Inhalation Toxicity

The primary hazard associated with acute exposure to high concentrations of R-500 is asphyxiation due to the displacement of oxygen, and central nervous system effects.[3] The lethal concentration (LC50) values for the components are presented in Table 1.

| Component | Species | Exposure Duration | LC50 / ALC | Reference |

| Dichlorodifluoromethane (CFC-12) | Rat | 4 hours | > 760,000 ppm | [3] |

| 1,1-Difluoroethane (HFC-152a) | Rat | 4 hours | 383,000 ppm (ALC) | [4] |

| 1,1-Difluoroethane (HFC-152a) | Rat | 2 hours | ~383,000 ppm | [3] |

ALC: Approximate Lethal Concentration

Cardiac Sensitization

A critical toxicological endpoint for many halogenated hydrocarbons is cardiac sensitization, where exposure to the substance increases the sensitivity of the myocardium to the arrhythmogenic effects of epinephrine (adrenaline).[3][5] This can lead to potentially fatal cardiac arrhythmias. The No-Observed-Adverse-Effect Level (NOAEL) and the Lowest-Observed-Adverse-Effect Level (LOAEL) for cardiac sensitization are key parameters in risk assessment.

| Component | Species | NOAEL (ppm) | LOAEL (ppm) | Reference |

| Dichlorodifluoromethane (CFC-12) | Dog | 25,000 (2.5%) | 50,000 (5.0%) | [4][6] |

| 1,1-Difluoroethane (HFC-152a) | Dog | 50,000 | 150,000 | [4] |

Experimental Protocols

The toxicological data presented in this guide are primarily derived from standardized experimental protocols. The following sections detail the methodologies for the key experiments.

Acute Inhalation Toxicity Testing (Based on OECD Guideline 403)

The acute inhalation toxicity of the components of this compound was assessed using protocols similar to the OECD Test Guideline 403.[6][7][8] This method is designed to determine the concentration of a substance in air that causes mortality in 50% of the test animals (LC50) after a single exposure.

Experimental Workflow:

Caption: Workflow for Acute Inhalation Toxicity Testing.

-

Test Animals: Young, healthy adult rats are typically used. Animals are acclimatized to laboratory conditions for at least five days prior to the test.

-

Exposure System: The test substance is administered as a vapor or aerosol in a dynamic inhalation chamber. The concentration of the substance is precisely controlled and monitored.

-

Procedure: Several groups of animals are exposed to different concentrations of the test substance for a fixed period, typically four hours. A control group is exposed to clean air under the same conditions.

-

Observation: Following exposure, the animals are observed for at least 14 days.[7] All clinical signs of toxicity, changes in body weight, and mortality are recorded.

-

Endpoint: A gross necropsy is performed on all animals. The LC50 value is then calculated statistically based on the mortality data.

Cardiac Sensitization Testing (Based on the Reinhardt Method)

The potential for a substance to induce cardiac sensitization is a critical safety assessment for inhaled compounds. The standard method, developed by Reinhardt et al. (1971), utilizes a dog model.[4][9][10]

Experimental Workflow:

Caption: Workflow for Cardiac Sensitization Testing.

-

Test Animals: Beagle dogs are the preferred model due to their cardiovascular similarity to humans and their trainability.[9]

-

Procedure:

-

The conscious dog is restrained and fitted with a face mask for inhalation and an electrocardiogram (ECG) is continuously monitored.

-

A pre-exposure control injection of epinephrine (typically 5-12 µg/kg) is administered intravenously to ensure it does not, by itself, cause a serious arrhythmia.[9]

-

The dog then inhales a specific concentration of the test substance.

-

After a few minutes of exposure (e.g., 5 minutes), a challenge dose of epinephrine is administered.[9]

-

The ECG is closely monitored for life-threatening arrhythmias, such as ventricular fibrillation.[9]

-

-

Endpoint: The presence or absence of a serious cardiac arrhythmia following the epinephrine challenge determines the response. The NOAEL is the highest concentration at which no sensitization occurs, and the LOAEL is the lowest concentration at which it is observed.

Mechanism of Cardiac Sensitization

The primary mechanism of cardiac toxicity for halogenated hydrocarbons like the components of this compound is the sensitization of the heart to catecholamines (e.g., epinephrine). This is not thought to be caused by direct cardiotoxicity at typical exposure levels but rather a functional alteration of the heart's electrical activity.[3][5]

The proposed mechanism involves the following key steps:

-

Inhibition of Cardiac Ion Channels: Halogenated hydrocarbons can interfere with the function of critical ion channels in cardiomyocytes, including sodium (Na+), potassium (K+), and calcium (Ca2+) channels.[3][11] This can alter the shape and duration of the cardiac action potential, creating an electrophysiological environment susceptible to arrhythmias.[3]

-

Potentiation of Epinephrine Effects: Epinephrine, released during stress or excitement, normally increases heart rate and contractility. In the presence of a sensitizing agent, the arrhythmogenic effects of epinephrine are magnified.

-

Induction of Arrhythmias: The combination of altered ion channel function and heightened sensitivity to epinephrine can lead to spontaneous and uncontrolled electrical activity in the ventricles, resulting in ventricular fibrillation, a life-threatening condition.[12]

Caption: Proposed Mechanism of Cardiac Sensitization.

Safety Summary and Conclusion

This compound has a low order of acute toxicity from a single exposure. The primary risks at high concentrations are asphyxiation and central nervous system depression. The most significant toxicological concern is cardiac sensitization, which can occur at concentrations well below those that cause anesthetic effects. The established NOAEL and LOAEL values for the components of R-500 are critical for risk assessment in occupational and accidental exposure scenarios. The data indicates that Dichlorodifluoromethane (CFC-12) is a more potent cardiac sensitizer than 1,1-Difluoroethane (HFC-152a). The experimental protocols for assessing these risks are well-established and provide a conservative basis for safety evaluations. Understanding the underlying mechanism of cardiac sensitization, involving the interplay between the refrigerant and catecholamines at the cellular level, is essential for a comprehensive safety assessment.

References

- 1. 1,1-Difluoroethane Hydrocarbon Cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]

- 3. Mechanisms involved in cardiac sensitization by volatile anesthetics: general applicability to halogenated hydrocarbons? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cardiac Sensitization - iodotrifluoromethane - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Cardiac sensitization: methodology and interpretation in risk assessment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. oecd.org [oecd.org]

- 7. OECD No. 403: Acute Inhalation Test - Analytice [analytice.com]

- 8. Acute Inhalation Toxicity OECD 403 - Toxicology IND Services [toxicology-ind.com]

- 9. Evaluation of the Dog Cardiac Sensitization Test - Toxicity of Alternatives to Chlorofluorocarbons - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. nist.gov [nist.gov]

- 11. tandfonline.com [tandfonline.com]

- 12. A possible mechanism of halocarbon-induced cardiac sensitization arrhythmias - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Compositional Analysis of R-500 Refrigerant using Gas Chromatography

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed framework for the quantitative analysis of R-500, a refrigerant blend, utilizing gas chromatography. The protocols outlined below are intended to guide researchers in accurately determining the composition of R-500, which is an azeotropic mixture of Dichlorodifluoromethane (R-12) and 1,1-Difluoroethane (R-152a).

Introduction

R-500 is a chlorofluorocarbon (CFC) refrigerant with a specified composition of 73.8% R-12 and 26.2% R-152a by weight. Accurate determination of this composition is crucial for quality control, regulatory compliance, and various research applications. Gas chromatography (GC) is a robust and reliable analytical technique for separating and quantifying the volatile components of refrigerant mixtures. This document details the instrumental setup, experimental procedure, and data analysis for the compositional analysis of R-500.

Quantitative Data Summary

The expected and typical quantitative composition of R-500 is summarized in the table below. Analysis by gas chromatography should yield results consistent with these values.

| Component | Chemical Name | CAS Number | Molecular Formula | Boiling Point (°C) | Typical Weight % |

| R-12 (CFC-12) | Dichlorodifluoromethane | 75-71-8 | CCl₂F₂ | -29.8 | 73.8% |

| R-152a (HFC-152a) | 1,1-Difluoroethane | 75-37-6 | C₂H₄F₂ | -24.0 | 26.2% |

Experimental Protocols

This section provides a detailed methodology for the analysis of R-500 using a gas chromatograph equipped with a Thermal Conductivity Detector (TCD).

Instrumentation and Materials

-

Gas Chromatograph (GC): A system equipped with a gas sampling valve (GSV) and a Thermal Conductivity Detector (TCD).

-

GC Column: A porous polymer PLOT column, such as a PoraPLOT Q or Rt-Q-BOND, is recommended for the separation of volatile halogenated hydrocarbons. A column with dimensions of 30 m x 0.32 mm ID x 10 µm film thickness is a suitable starting point.

-

Carrier Gas: Helium (99.999% purity or higher) is the recommended carrier gas for TCD systems.

-

Standard Gas Mixture: A certified standard gas mixture of R-12 and R-152a in the approximate ratio of R-500 is required for calibration.

-

Sample Cylinders: Appropriate cylinders for storing and handling the R-500 sample.

-

Gas-Tight Syringes: For manual injection, if a gas sampling valve is not available.

Gas Chromatograph Operating Conditions

The following are recommended starting parameters for the GC-TCD system. Optimization may be required based on the specific instrumentation and column used.

| Parameter | Recommended Setting |

| Column | PoraPLOT Q, 30 m x 0.32 mm ID, 10 µm film thickness |

| Carrier Gas | Helium |

| Carrier Gas Flow Rate | 2.0 mL/min (Constant Flow Mode) |

| Injector Temperature | 150°C |

| Injection Mode | Gas Sampling Valve (1 mL loop) |

| Oven Temperature Program | Initial: 40°C, hold for 2 minutesRamp: 10°C/min to 150°CHold: 2 minutes |

| Detector | Thermal Conductivity Detector (TCD) |

| Detector Temperature | 200°C |

| Reference Gas Flow | 30 mL/min |

| Filament Temperature | 250°C |

Sample Preparation and Introduction

-

Cylinder Preparation: Ensure the R-500 sample cylinder is at a stable temperature and pressure before sampling.

-

System Purging: Purge the sampling lines and the gas sampling valve with the R-500 sample to ensure a representative sample is injected.

-

Injection: Actuate the gas sampling valve to inject the sample onto the GC column. The use of a GSV provides excellent reproducibility.

Calibration and Quantification

-

Single-Point or Multi-Point Calibration: Analyze the certified standard gas mixture of R-12 and R-152a under the same GC conditions as the R-500 sample.

-

Peak Identification: Identify the peaks corresponding to R-152a and R-12 based on their retention times, which should be established from the analysis of the standard mixture. Typically, the more volatile component (R-152a) will elute first.

-

Response Factor Calculation: For each component, calculate the response factor (RF) using the following formula: RF = Peak Area / Concentration

-